

# The Discovery and Research History of microRNA-143: A Technical Guide

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### **Executive Summary**

MicroRNA-143 (miR-143) has emerged as a critical regulator in a multitude of cellular processes, most notably as a potent tumor suppressor. Since its initial discovery in the early 2000s, a robust body of research has elucidated its biogenesis, mechanisms of action, and its intricate involvement in various signaling pathways. Dysregulation of miR-143 expression has been consistently linked to the pathogenesis of numerous cancers and other diseases, making it a compelling target for novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the discovery and history of miR-143 research, detailing key experimental methodologies, summarizing quantitative data, and visualizing its complex signaling networks.

#### **Discovery and Historical Perspective**

The journey of miR-143 research began in the nascent field of microRNA biology. A seminal study published in 2003 by Michael et al. first reported the downregulation of miR-143, along with its co-transcribed partner miR-145, in colorectal cancer tissues compared to normal colon mucosa. This discovery was among the first to link aberrant miRNA expression to human cancer, paving the way for a new era of cancer research.

The initial identification was achieved through the cloning and sequencing of small RNA molecules from tissue samples. This foundational work established miR-143 as a key player in



colorectal cancer and spurred further investigation into its role in other malignancies and physiological processes. Subsequent studies have consistently validated this initial finding, demonstrating reduced miR-143 levels in a wide array of cancers.

## Quantitative Expression Analysis of miR-143 in Cancer

Numerous studies have quantified the expression of miR-143 in various cancer types, consistently observing its downregulation in tumor tissues compared to corresponding normal tissues. This section summarizes key quantitative findings from the literature.



Cancer Type	Tissue/Cell Line	Fold Change (Tumor vs. Normal)	Method	Reference
Colorectal Cancer	Tumor Tissues	-3 to -120	qRT-PCR	[1]
Colorectal Cancer	Tumor Tissues	2.30 (increased in PBMCs)	qRT-PCR	[2]
Colorectal Cancer	Tumor Tissues	Downregulated (mean fold change ~0.5)	qRT-PCR	[3]
Breast Cancer	Tumor Tissues	0.89 (decreased in PBMCs)	qRT-PCR	[2]
Breast Cancer	Tumor Tissues	Downregulated in 80% of cases	qRT-PCR	[4]
Breast Cancer	MCF-7, BT-474, MB-231 cell lines	Significantly downregulated vs. MCF-10A	qRT-PCR	[5]
Gastric Cancer	Tumor Tissues	Reduced in 43 matched cases	Not specified	[6]
Prostate Cancer	Tumor Tissues	~4-fold downregulation	Not specified	[6]
Cervical Cancer	Cell Lines	Reduced expression	Not specified	[6]
Nasopharyngeal Carcinoma	Tumor Tissues	Reduced expression	Not specified	[6]

## Key Signaling Pathways Regulated by miR-143

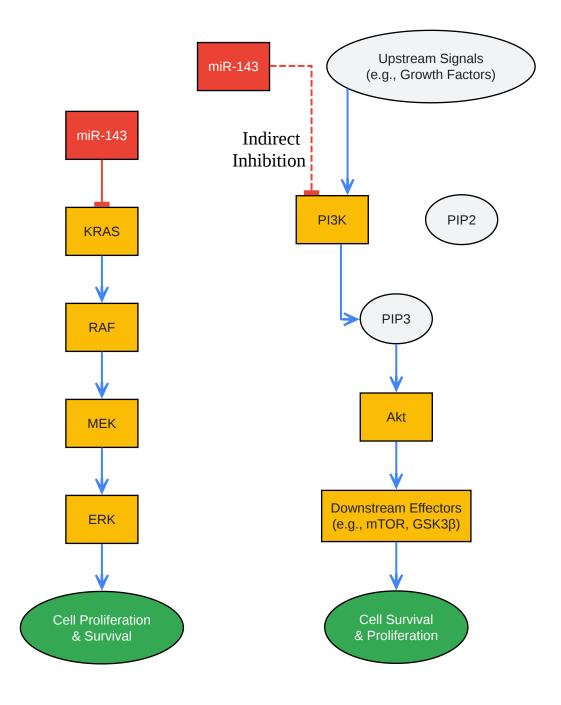
miR-143 exerts its tumor-suppressive functions by targeting multiple oncogenic signaling pathways. The most well-characterized of these are the KRAS and PI3K/Akt pathways.



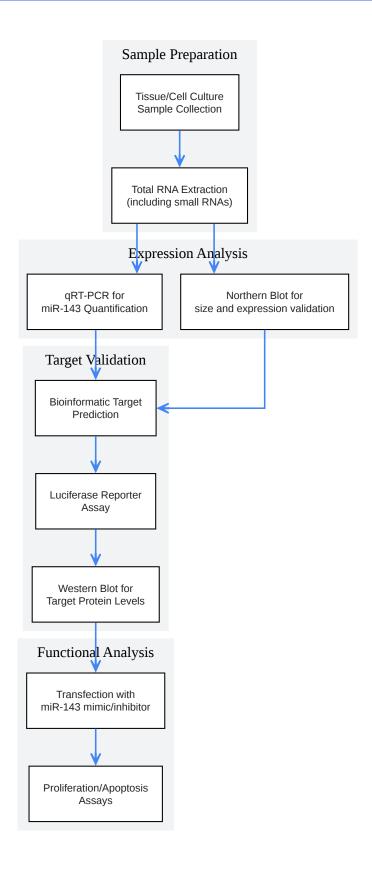
### **The KRAS Signaling Pathway**

KRAS is a frequently mutated oncogene in human cancers and a direct and validated target of miR-143. By binding to the 3' untranslated region (UTR) of KRAS mRNA, miR-143 inhibits its translation, leading to the downregulation of downstream effector pathways, including the MAPK/ERK cascade. This, in turn, suppresses cancer cell proliferation, survival, and invasion. [7][8][9]









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